tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride
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Overview
Description
tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride: is an organic compound with the molecular formula C13H31Cl3N4O2 and a molecular weight of 381.77 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structure, which includes a piperazine ring substituted with aminoethyl groups and protected by a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with piperazine, a common heterocyclic amine.
Substitution Reaction: Piperazine is reacted with 2-chloroethylamine to form 4-(2-aminoethyl)piperazine.
Protection Step: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
Further Functionalization: The protected piperazine is then reacted with 2-chloroethylamine hydrochloride to introduce the second aminoethyl group, forming tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate.
Final Step: The compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Using large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Implementing rigorous testing protocols to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or neutral pH.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution Products: Various substituted piperazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the piperazine ring.
Reduction Products: Reduced forms of the aminoethyl groups.
Deprotected Products: Free amine forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups allow for selective reactions, making it valuable in multi-step organic synthesis.
Biology
In biological research, tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride is used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The piperazine ring provides a rigid scaffold that can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)piperazine-1-carboxylate: Lacks the tert-butyl protection, making it more reactive.
N-Boc-piperazine: A simpler structure with only one protected amino group.
Diethylenetriamine: A linear polyamine with similar functional groups but different structural properties.
Uniqueness
tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride is unique due to its dual aminoethyl substitution and tert-butyl protection. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-aminoethylamino)ethyl]piperazine-1-carboxylate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2.3ClH/c1-13(2,3)19-12(18)17-10-8-16(9-11-17)7-6-15-5-4-14;;;/h15H,4-11,14H2,1-3H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRZVZYTVWZFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNCCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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